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Compound of Interest

Compound Name: 3-(Methylamino)propanoic acid

Cat. No.: B019132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 3-
(Methylamino)propanoic acid, also known as N-methyl-β-alanine. The document details the

methodologies for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared

(FTIR) spectroscopy, and mass spectrometry (MS) for the characterization of this compound.

The presented data and protocols are intended to support research, development, and quality

control activities involving this molecule.

Introduction
3-(Methylamino)propanoic acid (C₄H₉NO₂) is a β-amino acid with a molecular weight of

103.12 g/mol .[1][2] Its structure, featuring a secondary amine and a carboxylic acid, makes it a

molecule of interest in various chemical and pharmaceutical contexts. Accurate and thorough

spectroscopic analysis is crucial for its identification, purity assessment, and structural

elucidation. This guide outlines the key spectroscopic techniques and expected data for this

compound.

Spectroscopic Data Summary
The following tables summarize the expected and reported quantitative data from the

spectroscopic analysis of 3-(Methylamino)propanoic acid and its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Note: The following data is based on a derivative of N-methyl-β-alanine and serves as an

estimation of the chemical shifts for 3-(Methylamino)propanoic acid.

¹H NMR (Proton NMR) Spectroscopic Data

Protons
Chemical Shift (δ)
ppm (Estimated)

Multiplicity Integration

-CH₃ (Methyl) 3.04 s (singlet) 3H

-CH₂-N (Methylene

adjacent to Nitrogen)
3.66 t (triplet) 2H

-CH₂-C=O (Methylene

adjacent to Carbonyl)
2.46-2.64 m (multiplet) 2H

-COOH (Carboxylic

Acid)
10-12 br s (broad singlet) 1H

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Carbon Atom Chemical Shift (δ) ppm (Estimated)

-CH₃ (Methyl) 33.5

-CH₂-N (Methylene adjacent to Nitrogen) 45.7

-CH₂-C=O (Methylene adjacent to Carbonyl) 36.6

-COOH (Carbonyl) 174.1-175.3

Table 2: Mass Spectrometry (MS) Data
Gas Chromatography-Mass Spectrometry (GC-MS) Data[3]
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Mass-to-Charge Ratio (m/z) Relative Abundance

116.09 999

73.048 511

147.066 182

117.092 111

190.108 89

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Data (Expected)

Functional Group
Characteristic Absorption
(cm⁻¹)

Bond Vibration

Carboxylic Acid (-COOH) 2500-3300 (broad) O-H stretch

Carbonyl (C=O) 1700-1725 C=O stretch

Secondary Amine (N-H) 3300-3500 (moderate) N-H stretch

C-N Stretch 1020-1250 C-N stretch

C-H Stretch (Alkyl) 2850-2960 C-H stretch

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 3-(Methylamino)propanoic acid.

Methodology:

Sample Preparation:
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Dissolve 5-10 mg of 3-(Methylamino)propanoic acid in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Acquire ¹H NMR spectra to determine proton chemical shifts, multiplicities, and

integrations.

Acquire ¹³C NMR spectra to identify the chemical shifts of the unique carbon atoms in the

molecule.

Standard pulse programs for both ¹H and ¹³C NMR should be used.

Data Processing:

Process the raw data by applying Fourier transformation.

Phase and baseline correct the resulting spectra.

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane - TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 3-(Methylamino)propanoic acid.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid 3-(Methylamino)propanoic acid sample with 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Place the mixture in a pellet die and apply pressure to form a transparent pellet.

Instrumentation and Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule (e.g., O-H, N-H, C=O, C-H, C-N).

Compare the obtained spectrum with standard correlation charts to confirm the functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
(Methylamino)propanoic acid.

Methodology:

Sample Introduction (Gas Chromatography Inlet):

Prepare a dilute solution of 3-(Methylamino)propanoic acid in a volatile solvent (e.g.,

methanol or dichloromethane).

Inject a small volume of the solution into the gas chromatograph (GC) coupled to the mass

spectrometer (MS). The GC will separate the compound from any impurities before it

enters the MS.

Ionization and Mass Analysis:

Utilize Electron Ionization (EI) to fragment the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b019132?utm_src=pdf-body
https://www.benchchem.com/product/b019132?utm_src=pdf-body
https://www.benchchem.com/product/b019132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting

ions based on their mass-to-charge ratio (m/z).

Data Analysis:

Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to gain structural information. The fragmentation can

provide insights into the different parts of the molecule.
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Caption: Workflow for the spectroscopic analysis of 3-(Methylamino)propanoic acid.

Logical Relationship of Spectroscopic Data
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Caption: Relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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